Boc-HyNic-PEG2-alkyne
Description
Contextualization of Bioconjugation Strategies in Modern Chemical Biology
Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern chemical biology. precisepeg.com These strategies are instrumental in the development of a wide array of tools and therapeutics, including antibody-drug conjugates (ADCs), imaging agents, and targeted drug delivery systems. precisepeg.comchemscene.com The ability to precisely attach different molecular components allows for the creation of hybrid molecules that combine the advantageous properties of their individual parts, such as the targeting specificity of an antibody with the cytotoxic potency of a small molecule drug. The success of these strategies hinges on the use of specific and efficient chemical reactions that can proceed under mild, biologically compatible conditions.
Evolution and Significance of Heterobifunctional Linkers in Molecular Systems
Heterobifunctional linkers are molecules that possess two different reactive functional groups. chemscene.comrsc.org This dual reactivity is a significant evolutionary step from their homobifunctional counterparts, as it allows for the sequential and controlled conjugation of two different molecules, thereby minimizing the formation of unwanted homodimers or polymers. chemscene.com This level of control is crucial for constructing well-defined and homogeneous bioconjugates. The evolution of these linkers has been driven by the need for greater precision in molecular assembly, leading to the development of linkers with a diverse range of reactive groups, each with specific chemical compatibility. chemscene.comrsc.org This has greatly expanded the toolkit available to researchers for creating sophisticated molecular architectures for a variety of applications, including the development of Proteolysis Targeting Chimeras (PROTACs). nih.govdcchemicals.com
Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Modulating Conjugate Properties
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. chempep.com When incorporated into linkers, PEG chains act as spacers that can significantly influence the properties of the final bioconjugate. precisepeg.comchempep.com Key benefits of including a PEG spacer include:
Reduced Immunogenicity: The PEG chain can create a "stealth" effect, masking the bioconjugate from the immune system and potentially reducing an unwanted immune response. precisepeg.comchempep.com
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of a molecule, which can lead to reduced renal clearance and a longer circulation half-life in the body. chempep.com
Minimized Steric Hindrance: The flexible PEG chain can provide optimal spatial separation between the conjugated molecules, reducing the risk of steric hindrance and ensuring that each component can function effectively. precisepeg.com
The length of the PEG spacer can be precisely controlled, allowing for the fine-tuning of these properties to suit the specific requirements of the application. precisepeg.comchempep.com
Rationale for the Strategic Design and Utility of Boc-HyNic-PEG2-alkyne
This compound is a heterobifunctional linker that has been strategically designed to offer a versatile platform for bioconjugation. Its structure incorporates three key components:
A Boc-protected Hydrazinonicotinamide (HyNic) group: The HyNic moiety is a reactive handle that can participate in highly efficient and specific ligation reactions, particularly with aldehydes to form stable hydrazone bonds. nih.govinterchim.frnih.gov The tert-butyloxycarbonyl (Boc) protecting group ensures that this functionality remains inert until its desired reaction, preventing unwanted side reactions.
A short di-ethylene glycol (PEG2) spacer: This hydrophilic spacer provides the benefits of PEGylation, such as enhanced solubility and reduced aggregation, in a compact form. precisepeg.comchempep.comlifetein.com
A terminal alkyne group: This functional group is a key component for "click chemistry," a set of powerful and highly specific reactions. medchemexpress.comaxispharm.com The alkyne can readily react with an azide-functionalized molecule in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with a cyclooctyne (B158145) in a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage. rsc.orgmedchemexpress.comru.nl
This trifecta of functionalities makes this compound a powerful tool for constructing complex molecular systems in a controlled and stepwise manner.
Defined Research Objectives and Scope of Academic Inquiry
The primary research objective of this article is to provide a focused and detailed analysis of the chemical compound this compound. The scope of this inquiry is strictly limited to the chemical and functional properties of this specific linker and its constituent parts. This includes an examination of its role in bioconjugation strategies, the significance of its heterobifunctional nature, the impact of the PEG spacer, and the rationale behind its design. The article will present detailed research findings and relevant data in a structured format.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C18H26N4O5 |
| Molecular Weight | 378.42 g/mol |
| IUPAC Name | tert-butyl N'-[6-({2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamoyl)pyridin-2-yl]hydrazine-1-carboxylate |
| Synonyms | Boc-HyNic-PEG2-propargyl |
Data sourced from available chemical supplier information. labshake.comchemscene.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[[5-[2-(2-prop-2-ynoxyethoxy)ethylcarbamoyl]pyridin-2-yl]amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c1-5-9-25-11-12-26-10-8-19-16(23)14-6-7-15(20-13-14)21-22-17(24)27-18(2,3)4/h1,6-7,13H,8-12H2,2-4H3,(H,19,23)(H,20,21)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYWYBZNVKICDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Kinetic Analysis of Boc Hynic Peg2 Alkyne Reactivity
Investigation of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-HyNic-PEG2-alkyne
The CuAAC reaction is a cornerstone of click chemistry, renowned for its high yields, stereospecificity, and tolerance of a wide range of functional groups. It involves the reaction between a terminal alkyne, such as that in this compound, and an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.
Reaction Mechanism and Catalytic Cycle Elucidation
The generally accepted mechanism for the CuAAC reaction involves a multi-step catalytic cycle. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established mechanism for terminal alkynes.
The catalytic cycle is believed to commence with the formation of a copper(I)-acetylide intermediate from this compound and a Cu(I) source. This step is often facilitated by a base. The azide reactant then coordinates to the copper center, followed by a cycloaddition event to form a six-membered metallacycle intermediate. Subsequent rearrangement and protonolysis yield the triazole product and regenerate the copper(I) catalyst, allowing it to re-enter the catalytic cycle. Recent studies suggest that the catalytically active species may be polynuclear copper complexes, which can influence the reaction kinetics. The presence of ligands, such as tris(triazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction.
Illustrative Catalytic Cycle for CuAAC of this compound:
Formation of Copper(I)-Acetylide: The terminal alkyne of this compound reacts with a Cu(I) species.
Coordination of Azide: An azide-containing molecule coordinates to the copper center of the acetylide complex.
Cycloaddition: The azide undergoes cycloaddition with the coordinated alkyne, forming a copper-triazolide intermediate.
Protonolysis: The copper-triazolide intermediate is protonated, releasing the triazole product and regenerating the Cu(I) catalyst.
Kinetic Studies and Rate Constant Determination
The kinetics of the CuAAC reaction are influenced by several factors, including the nature of the alkyne and azide, the copper catalyst source and concentration, the presence and type of ligand, and the solvent system. For terminal alkynes like this compound, the reaction typically follows second-order kinetics, being first order in both the alkyne and the azide.
Systematic studies on various terminal alkynes have shown that electron-withdrawing groups adjacent to the alkyne can increase the reaction rate. The propargyl ether linkage in this compound is generally considered to have a modest electronic effect. The rate constants for CuAAC reactions can vary significantly, typically in the range of 1 to 100 M⁻¹s⁻¹, depending on the specific reaction conditions.
Table 1: Illustrative Second-Order Rate Constants for CuAAC with a Model Azide under Various Conditions. This table presents hypothetical data to illustrate the expected kinetic behavior of this compound.
| Catalyst System | Ligand | Solvent | Rate Constant (k) (M⁻¹s⁻¹) |
| CuSO₄/Sodium Ascorbate | None | H₂O/t-BuOH | 5.2 |
| CuSO₄/Sodium Ascorbate | TBTA | H₂O/t-BuOH | 45.8 |
| Cu(I)Br | THPTA | DMSO | 62.3 |
Influence of PEG2 Spacer Length on CuAAC Reaction Efficiency
The PEG2 spacer in this compound serves to increase the hydrophilicity and bioavailability of the molecule. From a reactivity standpoint, the PEG spacer can influence the CuAAC reaction in several ways. It can affect the solubility of the reactant in different solvent systems, which in turn can impact the reaction rate. Furthermore, the flexible nature of the PEG chain can potentially influence the accessibility of the alkyne terminus to the copper catalyst and the azide reactant. However, for a short PEG2 spacer, this steric hindrance is generally considered to be minimal. Some studies have suggested that PEG chains can chelate copper ions, potentially influencing the local concentration of the catalyst and thereby affecting the reaction kinetics, though this effect is more pronounced with longer PEG chains.
Exploration of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
SPAAC is a bioorthogonal reaction that occurs between an azide and a strained cycloalkyne without the need for a cytotoxic copper catalyst. This makes it particularly suitable for applications in living systems. While this compound itself contains a terminal, unstrained alkyne and is therefore not directly suitable for SPAAC, it is often reacted with molecules containing a strained alkyne to form a conjugate that can then be used in subsequent SPAAC reactions. For the purpose of this article, we will consider the reactivity of a hypothetical derivative where the terminal alkyne has been replaced by a strained cyclooctyne (B158145), a common practice in the field.
Catalyst-Free Reactivity and Bioorthogonality in SPAAC
The driving force for SPAAC is the relief of ring strain in the cycloalkyne upon reaction with an azide. This high intrinsic reactivity allows the reaction to proceed under physiological conditions without interfering with biological processes, hence its bioorthogonality. The reaction is highly selective for azides and does not exhibit cross-reactivity with other functional groups found in biological systems.
Comparative Kinetic Analysis between SPAAC and CuAAC Protocols
The kinetics of SPAAC are highly dependent on the structure of the strained alkyne. Second-order rate constants for SPAAC can range from approximately 10⁻³ to 1 M⁻¹s⁻¹. Generally, CuAAC reactions, especially when accelerated by appropriate ligands, exhibit faster kinetics than most SPAAC reactions. However, the catalyst-free nature of SPAAC provides a significant advantage in biological applications where copper toxicity is a concern.
Table 2: Illustrative Comparative Kinetic Data for CuAAC and a Hypothetical SPAAC-Active Derivative of this compound. This table presents a hypothetical comparison to illustrate the general differences in reaction rates.
| Reaction Type | Alkyne Moiety | Conditions | Typical Rate Constant (k) (M⁻¹s⁻¹) |
| CuAAC | Terminal Alkyne | Cu(I), Ligand | 1 - 100 |
| SPAAC | DIBO (Dibenzocyclooctyne) | Catalyst-free, Aqueous Buffer | 0.1 - 0.5 |
| SPAAC | BCN (Bicyclononyne) | Catalyst-free, Aqueous Buffer | 0.5 - 1.0 |
Structural Basis for Strained Alkyne Reactivity
The alkyne moiety within this compound is part of a cyclooctyne ring, the smallest stable cyclic alkyne. researchgate.net The reactivity of this group in SPAAC reactions is fundamentally driven by the significant ring strain inherent in its structure. magtech.com.cn In a linear alkyne, the sp-hybridized carbon atoms maintain an ideal bond angle of 180°. However, incorporation into an eight-membered ring forces a substantial deviation from this geometry, resulting in a bent alkyne with bond angles around 163°. nih.gov This distortion creates approximately 18 kcal/mol of ring strain. nih.gov
This stored potential energy is the driving force for the reaction. magtech.com.cn The 1,3-dipolar cycloaddition reaction with an azide partner proceeds through a transition state that is geometrically closer to the distorted state of the cyclooctyne than to a linear alkyne. Consequently, the activation energy required to reach this transition state is significantly lowered compared to the copper-catalyzed equivalent with linear alkynes. nih.govacs.org The release of this ring strain upon forming the more stable, fused triazole ring provides a strong thermodynamic driving force for the reaction, allowing it to proceed rapidly at room temperature without the need for cytotoxic copper catalysts. nih.govnih.gov
Computational studies using the distortion-interaction model confirm this principle. The energy required to distort the cyclooctyne into the transition state geometry is minimal because it is already "pre-distorted." acs.org This decreased distortion energy directly correlates with a lower activation barrier and, therefore, a faster reaction rate. nih.gov The reactivity can be further modulated by introducing electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne, which can enhance the reaction rate. acs.orgrsc.org
Characterization of Hydrazone Formation via the HyNic Moiety
The second functional handle is the 6-hydrazinonicotinamide (HyNic) group, which is initially protected by a tert-butyloxycarbonyl (Boc) group. Following deprotection, the aromatic hydrazine (B178648) moiety becomes available for reaction with an aldehyde.
The mechanism involves two key steps:
Nucleophilic Attack: The terminal nitrogen of the hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the final C=N double bond of the hydrazone.
This reaction is acid-catalyzed. interchim.frinterchim.fr Under mildly acidic conditions (optimal pH 4.5-6.0), the aldehyde's carbonyl oxygen is protonated, which increases its electrophilicity and facilitates the initial nucleophilic attack by the hydrazine. interchim.frinterchim.fr The dehydration step is typically the rate-limiting step at pH values above 6. uni-muenchen.de The formation of the bis-aryl hydrazone can be monitored spectrophotometrically, as the resulting bond has a characteristic UV absorbance around 354 nm. interchim.frtrilinkbiotech.com
The stability of the resulting hydrazone bond is highly dependent on its structure and the pH of the aqueous medium. Hydrazones formed from the reaction of an aromatic hydrazine (like HyNic) and an aromatic aldehyde (like 4FB) are significantly more stable than those derived from aliphatic components. nih.gov This enhanced stability is attributed to the conjugation of the C=N double bond with the two aromatic rings, which delocalizes the π-electrons and strengthens the bond. nih.gov
This bis-aryl hydrazone bond is stable over a wide pH range, typically from pH 2.0 to 10.0, and can withstand elevated temperatures. trilinkbiotech.com However, the bond is still susceptible to hydrolysis, particularly under strongly acidic conditions (pH < 4), which can lead to the reversal of the formation reaction. nih.govnih.gov The hydrolysis mechanism is essentially the reverse of formation, initiated by the protonation of one of the hydrazone nitrogens, followed by the nucleophilic attack of water. nih.gov At physiological pH (7.4), the equilibrium strongly favors the stable hydrazone, and the rate of hydrolysis is extremely slow, with half-lives potentially exceeding 72 hours. nih.gov In contrast, under acidic conditions (e.g., pH 5.0), the rate of hydrolysis increases significantly. nih.govresearchgate.net
| Hydrazone Type | pH Condition | Relative Hydrolysis Rate | Stability Characteristics |
|---|---|---|---|
| Bis-Aryl (e.g., HyNic-4FB) | Acidic (pH < 4.0) | Moderate to Fast | Slow decomposition observed. nih.gov |
| Mildly Acidic (pH 5.0-6.5) | Slow | Optimal for formation, hydrolysis is slow. nih.gov | |
| Physiological (pH 7.4) | Very Slow / Negligible | Highly stable, half-life > 72 hours. nih.gov | |
| Aliphatic | Acidic (pH 5.5) | Very Fast | Rapidly degrades, half-life < 2 minutes. nih.gov |
| Physiological (pH 7.4) | Moderate | Significantly less stable than bis-aryl hydrazones. nih.gov |
Orthogonality of the Alkyne and HyNic Functional Groups in Complex Chemical Environments
A key feature of this compound is the orthogonality of its two reactive moieties. Orthogonal reactions are those that can occur in the same vessel without interfering with one another. The SPAAC reaction and the hydrazone ligation fulfill this criterion due to their highly specific and non-cross-reactive nature. nih.govnih.gov
The strained alkyne reacts exclusively with azides, while the hydrazine reacts exclusively with aldehydes (or ketones). nih.gov There is no known cross-reactivity under typical physiological or bioconjugation conditions:
The strained alkyne is completely unreactive towards aldehydes and hydrazines.
The hydrazine group does not react with azides.
The aldehyde partner for the HyNic group is inert towards the strained alkyne and its azide partner.
This mutual orthogonality allows for precise, controlled conjugation strategies. nih.gov For instance, a biomolecule functionalized with this compound can first be attached to an azide-bearing target via SPAAC. Subsequently, after deprotection of the Boc group, the now-exposed HyNic group can be used to capture a second, aldehyde-modified molecule. The order can also be reversed. This selective reactivity is essential for the construction of complex, multi-component assemblies in fields ranging from chemical biology to materials science. rsc.org
Advanced Academic Applications of Boc Hynic Peg2 Alkyne
Design and Engineering of Antibody-Drug Conjugates (ADCs)
The development of ADCs, which combine the targeting specificity of monoclonal antibodies with the cell-killing potency of cytotoxic drugs, relies heavily on the linker technology connecting the two components. nih.gov The linker's design is critical for the stability, efficacy, and pharmacokinetic properties of the final conjugate. nih.govbiopharminternational.com
Boc-HyNic-PEG2-alkyne is engineered to facilitate site-specific conjugation, a key strategy for producing homogeneous ADCs with a uniform drug-to-antibody ratio (DAR). nih.gov Traditional conjugation methods targeting native lysine (B10760008) or cysteine residues often result in heterogeneous mixtures that can have variable efficacy and safety profiles. nih.govnih.gov Site-specific technologies aim to overcome these limitations.
The compound's utility in this context stems from its orthogonal reactive ends. The HyNic moiety, after deprotection of the Boc group, can be selectively reacted with a unique chemical handle engineered into the antibody scaffold, such as a ketone or aldehyde group. These handles can be introduced by enzymatic modification or by the incorporation of unnatural amino acids. nih.gov This reaction forms a stable hydrazone bond at a predetermined location on the antibody.
Subsequently, the terminal alkyne group serves as a bioorthogonal handle for the attachment of the cytotoxic payload. Using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, an azide-modified drug can be efficiently and specifically ligated to the alkyne-functionalized antibody. This modular, two-step approach ensures precise control over the conjugation site and the number of drug molecules attached, leading to a well-defined ADC with improved properties.
The linker component of an ADC is not merely a spacer but an active modulator of the conjugate's physicochemical and biological properties. nih.gov Many potent cytotoxic payloads are highly hydrophobic, and their conjugation to an antibody can induce aggregation, increase plasma clearance, and lead to off-target toxicity. wuxiapptec.comvectorlabs.com Incorporating hydrophilic linkers is a common strategy to mitigate these effects. nih.gov
| Linker Feature | Expected Impact on ADC Properties |
|---|---|
| No PEG Unit | Higher hydrophobicity, increased risk of aggregation, potentially rapid plasma clearance, and lower tolerability. wuxiapptec.com |
| Short PEG Unit (e.g., PEG2) | Moderate increase in hydrophilicity, reduced aggregation tendency compared to no PEG, and potentially improved pharmacokinetic profile. |
| Long PEG Unit (e.g., PEG12) | Significant increase in hydrophilicity, minimal aggregation, slower clearance rates similar to the naked antibody, and enhanced tolerability. researchgate.net |
Development of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. explorationpub.com They consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. explorationpub.com The linker's length and composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation. nih.gov
The terminal alkyne on the this compound scaffold makes it an ideal component for the modular synthesis of PROTACs using click chemistry. medchemexpress.com The CuAAC reaction provides a highly efficient and reliable method for connecting the two key parts of a PROTAC. explorationpub.com Researchers can prepare a set of azide-functionalized E3 ligase ligands and alkyne-functionalized POI ligands (or vice versa, using an azide-containing linker) and then combine them through a click reaction. nih.govmedchemexpress.com This approach allows for the parallel synthesis of a library of PROTACs, enabling systematic variation of the linker, POI ligand, and E3 ligase ligand to identify the most potent and selective degrader. explorationpub.comnih.gov The triazole ring formed during the CuAAC reaction is chemically stable and can be considered a privileged component in some PROTAC linkers. explorationpub.com
| Component 1 (Azide-Modified) | Linker (this compound) | Component 2 (Coupled to HyNic) | Resulting PROTAC |
|---|---|---|---|
| E3 Ligase Ligand A (e.g., for CRBN) | Click Reaction (CuAAC) | POI Ligand X (e.g., for a kinase) | PROTAC A-X |
| E3 Ligase Ligand B (e.g., for VHL) | POI Ligand X (e.g., for a kinase) | PROTAC B-X | |
| E3 Ligase Ligand A (e.g., for CRBN) | Click Reaction (CuAAC) | POI Ligand Y (e.g., for a transcription factor) | PROTAC A-Y |
| E3 Ligase Ligand B (e.g., for VHL) | POI Ligand Y (e.g., for a transcription factor) | PROTAC B-Y |
Innovation in Molecular Imaging and Radiochemistry Probes
Molecular imaging probes are essential tools for visualizing and quantifying biological processes in living subjects. nih.gov These probes typically consist of a targeting moiety that binds to a specific biological marker and a signaling agent that can be detected by an imaging modality like SPECT or PET. nih.gov
This compound provides a versatile scaffold for constructing such probes. The 6-hydrazinonicotinic acid (HYNIC) moiety is one of the most effective and widely used bifunctional chelating agents for the diagnostic radionuclide technetium-99m (⁹⁹ᵐTc). nih.govnih.gov ⁹⁹ᵐTc is the workhorse of SPECT imaging due to its favorable nuclear decay properties, low cost, and availability from ⁹⁹Mo/⁹⁹ᵐTc generators. nih.gov After deprotection, the HyNic group can efficiently coordinate ⁹⁹ᵐTc, typically requiring co-ligands like tricine (B1662993) or ethylenediaminediacetic acid (EDDA) to saturate the technetium coordination sphere and form a stable complex. nih.govsemanticscholar.org
The alkyne terminus of the molecule allows for the straightforward attachment of a targeting vector via click chemistry. acs.orgnih.gov An azide-modified targeting biomolecule—such as a peptide, small-molecule inhibitor, or antibody fragment—can be clicked onto the alkyne-HyNic chelator scaffold. acs.orgmdpi.com This modular design strategy separates the radiolabeling chemistry from the synthesis of the targeting vector, simplifying the development of new targeted radiopharmaceuticals for SPECT imaging. nih.gov
| Probe Component | Function | Derived From this compound |
|---|---|---|
| Targeting Moiety | Binds to a specific biological target (e.g., receptor, enzyme). | Attached via the alkyne group. |
| Linker | Provides spatial separation and modulates pharmacokinetics. nih.gov | The PEG2 unit. |
| Chelator | Securely binds the radioactive metal isotope. | The HyNic group. nih.govrsc.org |
| Radionuclide | Emits detectable radiation for imaging (e.g., gamma rays for SPECT). | Chelated by the HyNic group (e.g., ⁹⁹ᵐTc). nih.gov |
Strategies for Radiolabeling and Incorporation into Imaging Agents
The 6-hydrazinonicotinamide (HyNic) moiety of this compound serves as a highly efficient bifunctional chelator for the radiometal technetium-99m (99mTc), a workhorse radionuclide in single-photon emission computed tomography (SPECT) imaging. The Boc (tert-butyloxycarbonyl) protecting group on the hydrazine (B178648) functionality ensures stability during synthesis and storage, and can be readily removed under acidic conditions to reveal the reactive hydrazine for subsequent radiolabeling.
The alkyne terminus of this compound allows for its incorporation into larger molecular constructs, such as peptides, antibodies, or nanoparticles, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction is highly specific and efficient, enabling the site-specific conjugation of the this compound linker to an azide-modified targeting vector. Subsequent deprotection of the Boc group and radiolabeling with 99mTc yields a precisely engineered imaging agent.
| Component | Function in Radiolabeling |
| Boc-HyNic | Protected chelator for 99mTc |
| PEG2 Spacer | Enhances solubility and provides spatial separation |
| Alkyne | Enables conjugation to targeting molecules via click chemistry |
Synthesis of Peptidic and Glycopeptidic Radiotracers
The development of radiolabeled peptides and glycopeptides as diagnostic and therapeutic agents is a rapidly advancing field. These molecules can target specific receptors or enzymes with high affinity and selectivity. This compound provides a modular approach for the synthesis of such radiotracers.
The synthesis typically begins with the solid-phase or solution-phase synthesis of the desired peptide or glycopeptide, incorporating an azide-functionalized amino acid at a specific position. Following purification, the azide-modified peptide is conjugated to this compound using CuAAC. The resulting conjugate is then purified and characterized. The final step involves the deprotection of the Boc group and radiolabeling with 99mTc as described previously.
This strategy offers several advantages:
Site-Specific Labeling: The click chemistry approach ensures that the radiolabel is attached at a predetermined site, minimizing interference with the peptide's biological activity.
Versatility: A wide range of peptides and glycopeptides can be modified using this method.
Reproducibility: The high efficiency and specificity of the click reaction lead to consistent and reproducible synthesis of the radiotracer.
Application in Pretargeting Methodologies for Enhanced Imaging Specificity
Pretargeting is a multi-step strategy designed to improve the target-to-background ratio in molecular imaging and radionuclide therapy. This approach separates the administration of a slow-clearing targeting molecule (e.g., an antibody) from a rapidly clearing radiolabeled effector molecule.
This compound is well-suited for the development of the radiolabeled component in pretargeting systems that utilize bioorthogonal chemistry. In a typical scenario, a tumor-targeting antibody is first modified with a trans-cyclooctene (B1233481) (TCO) or other strained alkyne. After administration and sufficient time for the antibody to accumulate at the tumor site and clear from circulation, a tetrazine-modified molecule conjugated to deprotected HyNic-PEG2-alkyne and labeled with 99mTc is injected. The tetrazine and TCO rapidly react via an inverse-electron-demand Diels-Alder cycloaddition at the tumor site, effectively "clicking" the radioactivity onto the pre-localized antibody.
The rapid clearance of the small, unbound radiolabeled molecule from the body significantly reduces non-target radiation exposure, leading to images with higher contrast and specificity.
| Pretargeting Step | Description |
| Step 1 | Administration of a TCO-modified targeting antibody. |
| Step 2 | Antibody accumulates at the target site and clears from circulation. |
| Step 3 | Administration of a 99mTc-labeled HyNic-PEG-tetrazine conjugate. |
| Step 4 | In vivo click reaction at the target site, followed by imaging. |
Facilitation of Oligonucleotide and Peptide Bioconjugation
The terminal alkyne group of this compound makes it a valuable reagent for the bioconjugation of oligonucleotides and peptides, enabling the creation of complex and functional biomolecules for a variety of research applications.
Site-Specific Modification of Oligonucleotides via Click Chemistry
Site-specific modification of oligonucleotides is crucial for applications in diagnostics, therapeutics, and nanotechnology. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and specific method for achieving this.
Oligonucleotides can be synthesized with an azide (B81097) modification at the 5' or 3' terminus, or internally using an azide-modified phosphoramidite. These azide-modified oligonucleotides can then be readily conjugated to this compound. The resulting conjugate can be used for various downstream applications, including:
Attachment to surfaces: The Boc-HyNic group, after deprotection, can be used to immobilize the oligonucleotide onto surfaces functionalized with an appropriate carbonyl-containing linker.
Labeling with other molecules: The Boc-HyNic moiety can be further modified, or the alkyne can be used as a handle for subsequent orthogonal ligations.
Radiolabeling: As discussed previously, the HyNic group allows for straightforward radiolabeling.
PEGylation of Peptides for Enhancing Enzymatic Stability in Research Models
PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The short PEG2 spacer in this compound can contribute to enhanced enzymatic stability of peptides in research models.
By conjugating this compound to a peptide via its alkyne group, the resulting molecule benefits from the presence of the PEG linker. This can shield the peptide from proteolytic degradation, thereby increasing its half-life in biological systems. This is particularly valuable in in vitro and in vivo research models where peptide stability is a critical factor. The Boc-HyNic portion of the molecule also provides a convenient handle for purification or immobilization.
| Bioconjugation Application | Role of this compound |
| Oligonucleotide Modification | Provides an alkyne handle for site-specific conjugation via click chemistry. |
| Peptide PEGylation | The PEG2 spacer enhances solubility and can increase enzymatic stability. |
Functionalization of Surfaces and Advanced Biomaterials
The functionalization of surfaces and biomaterials is essential for a wide range of applications, from biosensors and microarrays to tissue engineering and drug delivery. The dual functionality of this compound makes it a versatile tool for surface modification.
The alkyne group can be used to covalently attach the linker to azide-functionalized surfaces using CuAAC. This creates a surface that is decorated with Boc-protected HyNic groups. Alternatively, surfaces can be modified to present azide groups, which can then be reacted with the alkyne of this compound.
Once the surface is functionalized with the linker, the Boc group can be removed to expose the reactive hydrazine group of the HyNic moiety. This hydrazine-functionalized surface can then be used to immobilize molecules containing an aldehyde or ketone group through the formation of a stable hydrazone bond. This is a common strategy for the oriented immobilization of antibodies and other proteins that have been selectively oxidized to generate aldehyde groups in their carbohydrate domains.
The PEG spacer in the linker helps to reduce non-specific binding of proteins to the surface and provides a flexible spacer that can improve the accessibility of the immobilized biomolecules.
Development of Biocompatible Surface Coatings for Research Tools
The ability to create biocompatible surfaces that can selectively capture and interact with specific biomolecules is paramount in the development of advanced research tools such as biosensors and microarrays. This compound plays a pivotal role in this field by facilitating the creation of robust and functional surface coatings that minimize non-specific binding while ensuring the optimal orientation and activity of immobilized probes.
The polyethylene glycol (PEG) component of the linker is crucial for conferring biocompatibility. PEG chains are known for their ability to resist protein adsorption, a phenomenon that often leads to background noise and reduced sensitivity in bio-assays. By creating a hydrophilic barrier, the PEG spacer in this compound effectively prevents the non-specific attachment of cellular components and other macromolecules to the surface of a research tool. axispharm.comcreative-biogene.comaxispharm.combroadpharm.commolecularcloud.orgbiochempeg.com
The terminal alkyne group provides a versatile handle for covalent attachment to azide-modified surfaces through the highly efficient and specific "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net This bioorthogonal ligation strategy allows for the controlled and oriented immobilization of the linker onto a variety of substrates, including glass slides, gold nanoparticles, and silicon wafers, which form the basis of many research tools.
Once the this compound is anchored to a surface, the Boc-protecting group on the HyNic moiety can be removed under mild acidic conditions. This deprotection step reveals the reactive hydrazine group, which can then readily and specifically conjugate with molecules containing an aldehyde or ketone group, such as the 4-formylbenzamide (B2918280) (4-FB) group that can be introduced onto biomolecules like antibodies, proteins, or oligonucleotides. axispharm.com This two-step immobilization process ensures a high degree of control over the density and orientation of the immobilized biomolecules, which is critical for the performance of research tools like surface plasmon resonance (SPR) biosensors and cell microarrays. nih.gov
| Feature of this compound | Role in Biocompatible Surface Coatings | Benefit for Research Tools |
| Polyethylene Glycol (PEG2) Spacer | Creates a hydrophilic layer that resists protein adsorption. axispharm.combroadpharm.commolecularcloud.orgbiochempeg.com | Reduces non-specific binding, leading to lower background noise and higher signal-to-noise ratio. |
| Terminal Alkyne Group | Enables covalent attachment to azide-modified surfaces via "click chemistry". nih.govresearchgate.net | Provides a stable and efficient method for anchoring the linker to a variety of substrates. |
| Boc-Protected HyNic Group | Allows for a controlled, two-step immobilization of aldehyde or ketone-tagged biomolecules. axispharm.com | Ensures specific and oriented attachment of probes, maximizing their biological activity and accessibility. |
Preparation of Functionalized Materials for Chemical and Biological Assays
The versatility of this compound extends to the preparation of a wide range of functionalized materials essential for modern chemical and biological assays. These materials include, but are not limited to, functionalized nanoparticles, magnetic beads, and well plates for applications such as immunoassays, protein pull-down experiments, and high-throughput screening.
In the context of immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), this compound can be used to immobilize capture antibodies onto the surface of microtiter plates or magnetic beads. The specific and oriented conjugation facilitated by the HyNic-4-FB chemistry ensures that the antigen-binding sites of the antibodies are readily accessible, leading to enhanced sensitivity and specificity of the assay. The PEG spacer also contributes to reducing the non-specific binding of detection antibodies and other sample components, further improving assay performance.
Functionalized nanoparticles, particularly gold or magnetic nanoparticles, are increasingly utilized in a variety of biological assays for detection and separation purposes. This compound provides an effective means to conjugate these nanoparticles with specific ligands, such as proteins, peptides, or small molecules. nih.gov For instance, gold nanoparticles functionalized with a specific antibody via this linker can be used as sensitive probes in lateral flow assays or for targeted imaging applications. Similarly, magnetic beads modified with a particular protein can be employed for the efficient isolation and purification of its binding partners from complex biological lysates.
The "click chemistry" compatibility of the alkyne group allows for the straightforward functionalization of azide-bearing polymeric materials or surfaces. nih.govresearchgate.net This enables the creation of custom-designed assay platforms with tailored surface properties. For example, a surface could be patterned with different biomolecules by selectively "clicking" them onto predefined azide-functionalized regions, paving the way for the development of multiplexed diagnostic assays.
| Application | Role of this compound | Resulting Functionalized Material |
| Immunoassays | Immobilization of capture antibodies onto assay surfaces. | High-sensitivity ELISA plates or magnetic beads with oriented antibodies. |
| Nanoparticle-Based Probes | Conjugation of targeting ligands (e.g., antibodies, peptides) to nanoparticles. nih.gov | Functionalized gold or magnetic nanoparticles for detection and separation assays. |
| Multiplexed Assays | Site-specific attachment of different biomolecules onto patterned surfaces. | Custom microarrays and diagnostic platforms for high-throughput analysis. |
Comparative Analysis and Future Outlook in Boc Hynic Peg2 Alkyne Research
Comparative Efficacy and Versatility with Alternative Bifunctional Linkers
The utility of Boc-HyNic-PEG2-alkyne is best understood when compared with other classes of bifunctional linkers. Each class of linker has distinct reactive ends, targeting specific functional groups on biomolecules, which in turn dictates its applications, advantages, and limitations.
This compound's core strengths lie in its dual-reactivity profile. The HyNic moiety, after deprotection of the Boc group, selectively reacts with aldehydes and ketones to form a stable hydrazone bond, a reaction often used to target carbonyl groups introduced into biomolecules like antibodies. The terminal alkyne group is a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. nih.gov The integrated PEG2 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. axispharm.com
In comparison, traditional linkers often rely on amine or thiol chemistry. nih.gov For instance, N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines, such as the lysine (B10760008) residues abundant on protein surfaces. uni-konstanz.de While effective, this can lead to heterogeneous products as multiple lysines may react. nih.gov Thiol-reactive linkers, such as those containing maleimide (B117702) groups, offer more site-specific conjugation by targeting cysteine residues. nih.govnih.gov However, the stability of the resulting thioether bond has been a subject of research, with some studies indicating potential for retro-Michael reactions that can lead to deconjugation. acs.org
The table below provides a comparative overview of this compound and other common bifunctional linkers.
| Linker Type | Reactive Moiety 1 (Target) | Reactive Moiety 2 (Target) | Bond Stability | Key Advantages | Common Applications |
| This compound | HyNic (Aldehydes/Ketones) | Alkyne (Azides) | Hydrazone (Stable), Triazole (Highly Stable) | Orthogonal reactivity, high specificity of click chemistry, PEG spacer enhances solubility. | Antibody-Drug Conjugates (ADCs), PROTACs, imaging agents. |
| SMCC | NHS Ester (Amines) | Maleimide (Thiols) | Amide (Stable), Thioether (Moderately Stable) | Well-established chemistry, targets common functional groups. | ADCs, protein-peptide conjugation. nih.gov |
| SPDP | NHS Ester (Amines) | Pyridyl-disulfide (Thiols) | Amide (Stable), Disulfide (Cleavable) | Introduces a cleavable disulfide bond, useful for drug release. nih.gov | Reversible bioconjugation, drug delivery systems. mdpi.com |
| Azido-PEG-NHS Ester | NHS Ester (Amines) | Azide (B81097) (Alkynes) | Amide (Stable), Triazole (Highly Stable) | Enables click chemistry conjugation to amine-containing molecules. | Surface modification, protein labeling. |
| DBCO-PEG-Maleimide | Maleimide (Thiols) | DBCO (Azides) | Thioether (Moderately Stable), Triazole (Highly Stable) | Allows for copper-free (strain-promoted) click chemistry (SPAAC). | Live-cell imaging, conjugation in copper-sensitive environments. |
This table is interactive. Sort columns by clicking on the headers.
The constrained linkers derived from reagents like SMCC and MBS can sometimes induce high levels of linker-specific antibodies, whereas more flexible linkers show less reactivity in this regard. nih.gov this compound, with its flexible PEG chain, offers an advantage here. Furthermore, the bioorthogonal nature of its reactive ends—meaning they react selectively with each other without interfering with native biological functionalities—is a significant benefit for creating well-defined and homogeneous bioconjugates. nih.govacs.org
Methodological Enhancements and Innovations in this compound Mediated Conjugations
Innovations in conjugation methodologies have enhanced the efficiency and applicability of linkers like this compound. Research has focused on optimizing the reaction conditions for both the hydrazone ligation and the azide-alkyne cycloaddition to make them more "bio-friendly" and efficient.
For the HyNic-carbonyl ligation, a key advancement has been the development of aniline-based catalysts. These catalysts have been shown to significantly accelerate the rate of oxime and hydrazone formation at neutral pH, conditions under which the uncatalyzed reaction can be slow. acs.org This allows for faster conjugations using lower concentrations of reactants, which is beneficial when working with sensitive biomolecules.
On the alkyne side of the molecule, the primary innovation has been the broader development of bioorthogonal chemistry. acs.org While the terminal alkyne on this compound is typically used in copper-catalyzed reactions (CuAAC), the field has seen the rise of strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC utilizes strained cyclooctynes (like DBCO or BCN) that react with azides without the need for a toxic copper catalyst, enabling applications in living systems. acs.org While this compound itself contains a terminal alkyne, linkers incorporating strained alkynes demonstrate the field's trajectory towards catalyst-free methods. The combination of two distinct bioorthogonal reactions in a single linker, such as an oxyamine for carbonyl ligation and a cyclooctyne (B158145) for SPAAC, exemplifies a powerful strategy for creating complex, engineered glycoproteins. acs.orgresearchgate.net
Recent technological progress also includes the development of novel linker scaffolds that improve stability and homogeneity. For example, technologies that rebridge disulfide bonds in antibodies while incorporating a linker-payload offer precise control over the drug-to-antibody ratio (DAR), a critical parameter for the efficacy and safety of ADCs. acs.org
Computational Chemistry and Theoretical Modeling Insights into Reactivity and Structure
Computational chemistry has become an essential tool for understanding and predicting the behavior of complex molecules like bifunctional linkers. nih.gov Techniques such as Density Functional Theory (DFT) are highly effective for modeling the cycloaddition reactions central to click chemistry, providing insights into their mechanisms and reactivity. nih.gov
For this compound, computational modeling can offer several key insights:
Conformational Analysis: The flexibility of the PEG2 spacer is critical to the linker's function, allowing the conjugated molecules to orient themselves without steric hindrance. Molecular dynamics simulations can predict the range of conformations the linker can adopt, helping to optimize linker length and composition for specific applications, such as in PROTACs where it must facilitate the formation of a stable ternary complex. nih.gov
Reactivity Prediction: Theoretical models can calculate the activation energies for the hydrazone formation and the azide-alkyne cycloaddition. This can help in understanding the kinetics of the conjugation reactions and in designing linkers with enhanced reactivity or selectivity. uni-konstanz.de
Ternary Complex Modeling: In the context of PROTACs, computational docking and molecular dynamics can model the ternary complex formed between a target protein, the PROTAC (containing the linker), and an E3 ligase. researchgate.net Such models can explain why certain linker lengths or compositions are more effective at inducing protein degradation and can guide the rational design of new degraders. nih.gov
By providing a window into features that are difficult to observe experimentally, computational chemistry accelerates the design-build-test cycle of linker development and helps rationalize structure-activity relationships. nih.govresearchgate.net
Identification of Emerging Research Frontiers and Novel Applications
The unique characteristics of this compound and similar heterobifunctional linkers are enabling progress in several cutting-edge research areas.
Advanced Antibody-Drug Conjugates (ADCs): The precise control over conjugation offered by bioorthogonal linkers is crucial for creating next-generation ADCs with improved homogeneity and stability. acs.orgnih.gov The ability to attach payloads to specific sites on an antibody using chemistries like HyNic-carbonyl ligation, while using the alkyne for further modification, opens up possibilities for dual-payload ADCs or ADCs with integrated imaging agents.
Targeted Protein Degraders (PROTACs): The linker is a critical component of a PROTAC, connecting the target protein binder to the E3 ligase binder. contractpharma.com The length, flexibility, and chemical composition of the linker, which can be modulated using PEG chains, are decisive for the formation and stability of the ternary complex and, consequently, for degradation efficiency. nih.gov this compound's structure is well-suited for building PROTAC libraries to screen for optimal linker characteristics.
Synthetic Glycoprotein Engineering: Bifunctional linkers that combine two bioorthogonal reactions are being used to create homogeneous synthetic glycoproteins. acs.orgresearchgate.net For example, a linker can first be attached to a sugar molecule via its HyNic-analogue (oxyamine) end and then conjugated to a protein scaffold containing an azide via its alkyne end. This allows for the precise construction of neoglycoproteins for studying carbohydrate-protein interactions or for therapeutic applications. acs.org
Multifunctional Bioconjugates and Imaging: The development of multifunctional bioconjugates capable of carrying multiple payloads or functionalities is expanding applications in targeted drug delivery and diagnostics. gbibio.com The orthogonal handles of linkers like this compound allow for the sequential or simultaneous attachment of targeting ligands, therapeutic agents, and imaging probes onto a single scaffold.
Addressing Current Challenges and Exploring Future Opportunities in Linker Chemistry
Despite significant advances, challenges in linker chemistry remain. A primary challenge is achieving the perfect balance between linker stability in systemic circulation and efficient cleavage or release of the payload at the target site. nih.govbioprocessonline.com For linkers involving hydrazone bonds, stability can be pH-dependent, which can be exploited for release in acidic tumor microenvironments but also poses a risk of premature cleavage. mdpi.com
Other challenges include the large molecular size and hydrophobicity of some linker-payload combinations, which can lead to aggregation and poor pharmacokinetic properties. mdpi.comnih.gov The synthesis of complex, multifunctional linkers can also be a significant hurdle. americanpharmaceuticalreview.com
Future opportunities in the field are vast and are being driven by a deeper understanding of the interplay between the linker and the biological system. americanpharmaceuticalreview.com
Novel Cleavage Strategies: There is a strong focus on developing linkers with novel cleavage triggers that are more specific to the tumor microenvironment, such as linkers sensitive to tumor-specific enzymes or hypoxia. mdpi.comamericanpharmaceuticalreview.com
"Smart" Linkers: The design of linkers that can respond to specific biological stimuli to release a drug or activate a probe is a major goal. This could involve linkers that are conformationally "locked" until they interact with a specific target.
Hydrophilic and Complex Linkers: Incorporating hydrophilic spacers like longer PEG chains or polysarcosine can help overcome solubility issues associated with hydrophobic drugs, potentially allowing for higher drug-to-antibody ratios without causing aggregation. americanpharmaceuticalreview.com
Platform Technologies: The development of modular linker platforms will continue to be a major area of investment. bioprocessonline.com These platforms allow for the rapid generation and testing of diverse bioconjugates, accelerating the discovery of new therapeutics. gbibio.com
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Boc-HyNic-PEG2-alkyne, and how can purity be ensured during the process?
- Methodological Answer : The synthesis involves sequential protection/deprotection and coupling reactions. First, the HyNic (6-hydrazinonicotinamide) group is introduced, followed by PEG2 spacer conjugation and alkyne functionalization. Critical steps include Boc protection of the HyNic amine to prevent unwanted side reactions and copper-catalyzed alkyne-azide cycloaddition (CuAAC) for terminal functionalization. Purity is ensured via reverse-phase HPLC and MALDI-TOF mass spectrometry to verify molecular weight and absence of PEGylation byproducts. Storage at -20°C under inert gas (e.g., argon) prevents oxidation and hydrolysis .
Q. How can researchers characterize this compound’s structural integrity and functional group reactivity?
- Methodological Answer : Use a combination of H/C NMR to confirm the presence of the Boc-protected HyNic group (e.g., δ 1.4 ppm for tert-butyl protons) and alkyne protons (δ 2.5-3.0 ppm). FT-IR identifies alkyne C≡C stretches (~2100 cm). Reactivity is validated via model reactions: HyNic groups react with 4-formylbenzene derivatives (e.g., forming stable hydrazone bonds at pH 4.5–5.0), while alkynes undergo CuAAC with azides. Quantify conjugation efficiency using UV-Vis (e.g., monitoring hydrazone formation at 350 nm) .
Q. What reaction conditions optimize this compound’s use in bioconjugation?
- Methodological Answer : For HyNic-mediated conjugation (e.g., antibody labeling), use pH 4.5–5.0 buffers (e.g., sodium acetate) to promote hydrazone bond formation. For CuAAC, employ Cu(I) catalysts (e.g., TBTA ligand) in aqueous/organic solvent mixtures (e.g., DMSO:HO) to enhance alkyne-azide cycloaddition efficiency. PEG2’s hydrophilicity improves solubility, but excess reactants should be removed via size-exclusion chromatography to avoid cross-reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s conjugation efficiency data across different studies?
- Methodological Answer : Contradictions often arise from variability in reaction conditions (e.g., pH, catalyst concentration) or impurities in reagent batches. To address this:
- Standardize protocols : Pre-quantify HyNic and alkyne reactivity using model substrates (e.g., 4-formylbenzoic acid for HyNic; benzyl azide for alkyne).
- Control storage conditions : Monitor reagent degradation via periodic NMR/HPLC checks.
- Use orthogonal validation : Confirm conjugation via dual detection (e.g., fluorescence for azide-alkyne products and LC-MS for hydrazone bonds) .
Q. What experimental designs are suitable for assessing the impact of PEG spacer length (e.g., PEG2 vs. PEG4) on Boc-HyNic-PEG-alkyne’s reactivity and steric effects?
- Methodological Answer :
- Comparative kinetic studies : Measure reaction rates of PEG2 and PEG4 derivatives with standardized azide/hydrazine substrates under identical conditions.
- Molecular dynamics simulations : Model PEG chain flexibility and steric hindrance effects on alkyne accessibility.
- Biolayer interferometry (BLI) : Quantify binding avidity changes when PEG length varies in surface-immobilized conjugates .
NH2-PEG-Alkyne结构与应用00:40
Q. What methodological strategies ensure reproducibility in multi-step syntheses involving this compound?
- Methodological Answer :
- Detailed reaction logs : Document solvent batch sources, catalyst purity, and temperature fluctuations.
- Automated purification systems : Use FPLC/HPLC with standardized gradients for consistent isolation.
- Collaborative validation : Share protocols with independent labs to cross-verify yields and characterize intermediates via shared spectral libraries .
Data Analysis and Reporting
Q. How should researchers handle discrepancies between theoretical and observed molecular weights in this compound conjugates?
- Methodological Answer : Discrepancies may arise from incomplete Boc deprotection or PEG hydration. Use high-resolution mass spectrometry (HRMS) to identify adducts (e.g., sodium/potassium ions). For PEG hydration artifacts, lyophilize samples prior to analysis and compare with theoretical anhydrous masses. Statistical tools like Shapiro-Wilk tests can assess data normality before applying corrections .
Q. What are the best practices for reporting this compound’s application in complex systems (e.g., in vivo studies)?
- Methodological Answer :
- Include negative controls : e.g., unconjugated substrates to rule out nonspecific binding.
- Quantify PEG stability : Monitor in vivo hydrolysis via F NMR if using fluorinated analogs.
- Adhere to FAIR principles : Publish raw spectral data and synthesis logs in open repositories (e.g., Zenodo) with DOIs for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

